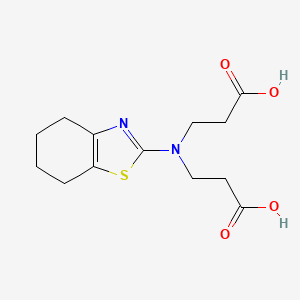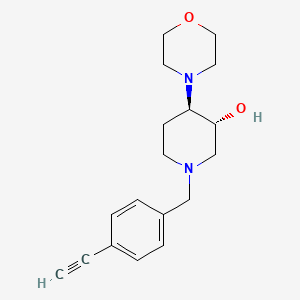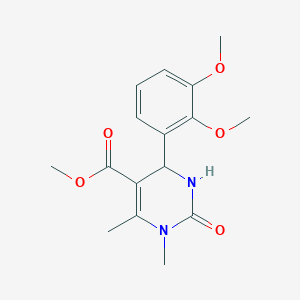![molecular formula C17H27NO2 B5103630 4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine](/img/structure/B5103630.png)
4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a morpholine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine is not fully understood. However, it has been proposed that it acts by inhibiting the synthesis of ergosterol in fungi, which is an essential component of the fungal cell membrane. It may also act by inhibiting the activity of enzymes involved in bacterial cell wall synthesis or by interfering with viral replication.
Biochemical and Physiological Effects:
4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of fungi, bacteria, and viruses. It has also been found to have antioxidant and anti-inflammatory activities. Additionally, it has been reported to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine is its broad-spectrum activity against fungi, bacteria, and viruses. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine. One of the areas of interest is its potential use as a therapeutic agent for the treatment of fungal, bacterial, or viral infections. It may also have potential applications in the development of new drugs for the treatment of cancer or other diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis and formulation for use in various experiments.
Métodos De Síntesis
The synthesis of 4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine has been achieved using different methods. One of the most common methods involves the reaction between 4-isopropyl-3-methylphenol and 3-chloropropylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield 4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine.
Aplicaciones Científicas De Investigación
4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antifungal, antibacterial, and antiviral activities. Its antifungal activity has been studied against various fungi such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Its antibacterial activity has been studied against various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Its antiviral activity has been studied against various viruses such as herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Propiedades
IUPAC Name |
4-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-14(2)17-6-5-16(13-15(17)3)20-10-4-7-18-8-11-19-12-9-18/h5-6,13-14H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBNGDZXRISASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2CCOCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5103556.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5103562.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5103567.png)
![6-amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5103568.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103573.png)
![1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5103576.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(4-fluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B5103577.png)
![2-[(4-methoxybenzoyl)amino]-N-(2-methyl-1-{[(3-methylphenyl)amino]carbonyl}propyl)benzamide](/img/structure/B5103590.png)
![mesityl{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanone hydrochloride](/img/structure/B5103608.png)
![4-({2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B5103612.png)



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5103639.png)